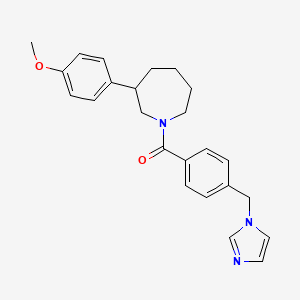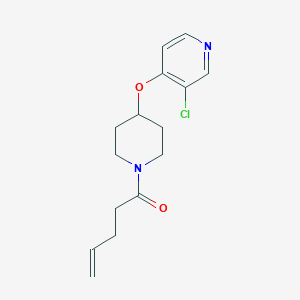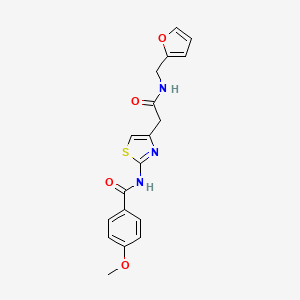
1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-4-phenylbutane-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-4-phenylbutane-1,4-dione, also known as TAK-659, is a small molecule inhibitor that has received significant attention in recent years due to its potential therapeutic applications in treating various diseases.
作用機序
1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-4-phenylbutane-1,4-dione is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the development and activation of B cells and other immune cells. By inhibiting BTK, 1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-4-phenylbutane-1,4-dione can block the signaling pathways that promote the growth and survival of cancer cells and the activation of immune cells, leading to reduced inflammation and immune responses.
Biochemical and Physiological Effects:
1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-4-phenylbutane-1,4-dione has been shown to have significant biochemical and physiological effects, including the inhibition of BTK phosphorylation, the reduction of cytokine production and immune cell activation, and the induction of apoptosis in cancer cells. These effects are dose-dependent and can be observed both in vitro and in vivo.
実験室実験の利点と制限
1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-4-phenylbutane-1,4-dione has several advantages for lab experiments, including its high potency, selectivity, and specificity for BTK inhibition. However, its low solubility and poor pharmacokinetic properties can limit its use in certain studies, and its potential side effects and toxicity need to be carefully evaluated.
将来の方向性
There are several future directions for 1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-4-phenylbutane-1,4-dione research, including the optimization of its pharmacokinetic properties, the evaluation of its safety and efficacy in clinical trials, and the exploration of its potential applications in combination therapy with other drugs. Additionally, further studies are needed to elucidate the mechanisms of action of 1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-4-phenylbutane-1,4-dione and its effects on different cell types and signaling pathways.
合成法
The synthesis of 1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-4-phenylbutane-1,4-dione involves several steps, including the preparation of 1,3,4-thiadiazole-2-amine, which is then reacted with piperidine-4-carboxylic acid to form 4-((1,3,4-thiadiazol-2-yl)oxy)piperidine-4-carboxamide. This compound is then reacted with 4-bromophenylbutane-1,4-dione to form 1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-4-phenylbutane-1,4-dione. The overall yield of this synthesis method is around 20%.
科学的研究の応用
1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-4-phenylbutane-1,4-dione has been extensively studied for its potential therapeutic applications in treating various diseases, including cancer, autoimmune diseases, and inflammatory disorders. In preclinical studies, 1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-4-phenylbutane-1,4-dione has shown promising results in inhibiting the growth and proliferation of cancer cells, as well as reducing inflammation in animal models of autoimmune diseases.
特性
IUPAC Name |
1-phenyl-4-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]butane-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c21-15(13-4-2-1-3-5-13)6-7-16(22)20-10-8-14(9-11-20)23-17-19-18-12-24-17/h1-5,12,14H,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQAWQDOBYUGQPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NN=CS2)C(=O)CCC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-4-phenylbutane-1,4-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole-3-carboxylate](/img/structure/B2545421.png)
![N-(4-{[(4-methylbenzyl)amino]carbonyl}phenyl)-5-oxo-1-(4-vinylbenzyl)prolinamide](/img/structure/B2545423.png)
![1-[1-(3-Fluoro-4-methoxybenzoyl)azetidin-3-yl]pyrrolidine](/img/structure/B2545424.png)
![2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2545425.png)



![(Z)-2-Cyano-N-[2-(4-methoxyphenyl)ethyl]-3-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)prop-2-enamide](/img/structure/B2545432.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea](/img/structure/B2545433.png)


![2-((3-(2-methoxyethyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2545438.png)